![molecular formula C23H28ClFN4O4 B606546 4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride CAS No. 1431697-96-9](/img/structure/B606546.png)
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride
Vue d'ensemble
Description
The compound 4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride is a quinazoline derivative featuring a pyrrolidine substituent, fluorine, and methoxy groups. Quinazoline-based molecules are frequently explored in drug discovery due to their ability to modulate kinase activity and other biological targets . The hydrochloride salt enhances solubility, a critical factor for bioavailability.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
CCT241533 (chlorhydrate) est synthétisé par un processus en plusieurs étapes impliquant le couplage d'un dérivé de quinazoline avec un dérivé de pyrrolidine. Les étapes clés comprennent :
Formation du noyau de quinazoline : Cela implique la réaction du 2-aminobenzonitrile avec la formamide pour former le cycle de quinazoline.
Couplage avec la pyrrolidine : Le dérivé de quinazoline est ensuite couplé avec un dérivé de pyrrolidine en conditions basiques pour former le produit final.
Méthodes de production industrielle
La production industrielle de CCT241533 (chlorhydrate) suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement élevé et une pureté optimale. Le composé est généralement purifié par des techniques chromatographiques et caractérisé par la résonance magnétique nucléaire (RMN) et la chromatographie liquide haute performance (HPLC) pour confirmer sa structure et sa pureté .
Analyse Des Réactions Chimiques
Types de réactions
CCT241533 (chlorhydrate) subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Le composé peut également participer à des liaisons hydrogène et des interactions π-π, qui sont cruciales pour sa liaison à CHK2 .
Réactifs et conditions courants
Réactions de substitution : Ces réactions impliquent généralement des réactifs nucléophiles ou électrophiles dans des conditions douces à modérées.
Liaisons hydrogène et interactions π-π : Ces interactions se produisent dans des conditions physiologiques et sont essentielles pour l'activité biologique du composé.
Produits majeurs
Le produit majeur formé à partir des réactions impliquant CCT241533 (chlorhydrate) est le composé lui-même, car il est conçu pour être stable dans des conditions physiologiques. Il peut former des complexes avec CHK2 et d'autres protéines impliquées dans la voie de réponse aux dommages de l'ADN .
Applications de la recherche scientifique
CCT241533 (chlorhydrate) a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Mécanisme d'action
CCT241533 (chlorhydrate) exerce ses effets en se liant à la poche ATP de CHK2, inhibant ainsi son activité de kinase. Cette inhibition empêche la phosphorylation des substrats de CHK2 impliqués dans la réponse aux dommages de l'ADN, ce qui conduit à la potentialisation de la cytotoxicité induite par les inhibiteurs de PARP. La sélectivité du composé pour CHK2 par rapport aux autres kinases est attribuée à ses interactions de liaison uniques dans la poche ATP .
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 442.48 g/mol. It features a fluorine atom and multiple functional groups that contribute to its biological activity. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The specific structure of this compound suggests potential activity against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth and proliferation .
- For instance, structure-based design approaches have been utilized to optimize quinazoline derivatives for enhanced potency against checkpoint kinase 2 (CHK2), an important target in cancer therapy .
-
Neurological Disorders
- The presence of the pyrrolidine moiety indicates possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders such as anxiety or depression. Compounds with similar structures have shown promise as selective serotonin reuptake inhibitors (SSRIs) or modulators of other neurotransmitter systems .
- Antimicrobial Activity
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various quinazoline derivatives, compounds structurally related to 4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol were tested against breast cancer cell lines. Results indicated that these compounds inhibited cell proliferation effectively, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Neuropharmacology
Research into the neuropharmacological effects of similar pyrrolidine-containing compounds revealed that they could enhance cognitive function and reduce anxiety-like behaviors in animal models. This suggests that the compound may have potential applications in treating cognitive disorders and mental health conditions .
Mécanisme D'action
CCT241533 (hydrochloride) exerts its effects by binding to the ATP pocket of CHK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of CHK2 substrates involved in the DNA damage response, leading to the potentiation of PARP inhibitor-induced cytotoxicity. The compound’s selectivity for CHK2 over other kinases is attributed to its unique binding interactions within the ATP pocket .
Comparaison Avec Des Composés Similaires
Structural Similarity and Key Differences
The target compound shares a quinazoline core with several analogues, but its unique substituents distinguish its pharmacological profile. Below is a comparative analysis of structurally related compounds:
*Similarity scores derived from Tanimoto coefficients (Morgan fingerprints) or computational clustering .
Computational and Bioactivity Insights
- Structural Clustering : Compounds with a quinazoline core cluster together in bioactivity profiles, suggesting shared mechanisms (e.g., kinase inhibition) . The target compound’s pyrrolidine moiety may enhance binding to hydrophobic pockets in kinases, as seen in analogues with cyclic amine substituents .
- Impact of Substituents: Fluoro vs. Pyrrolidine vs. Simple Amines: The (3S,4R)-pyrrolidine configuration in the target compound may confer stereospecific binding, a feature absent in simpler amines like ZM 306416 HCl () . Hydroxypropan-2-yl Group: This substituent could increase solubility or hydrogen-bonding interactions, a hypothesis supported by QSAR models .
Docking and Affinity Variability
Minor structural changes significantly alter docking affinities. For example:
- Removal of the pyrrolidine group in ’s analogue reduces binding energy by ~2.5 kcal/mol in kinase targets .
- Acetylation () improves metabolic stability but may reduce target engagement due to steric hindrance .
Research Findings and Data Trends
Bioactivity Correlation
- Compounds with Tanimoto coefficients >0.7 (e.g., ’s analogue) show overlapping bioactivity in cytotoxicity assays, supporting the "similar structure, similar activity" axiom .
- The target compound’s unique pyrrolidine-hydroxypropan-2-yl group may mitigate off-target effects observed in chlorophenyl-containing analogues .
Pharmacokinetic Considerations
Activité Biologique
The compound 4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol; hydrochloride (CAS No. 1262849-73-9) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 442.48 g/mol. Its structure features a quinazoline core, a pyrrolidine ring, and multiple functional groups that contribute to its biological interactions.
Research indicates that this compound acts as a selective inhibitor of Checkpoint Kinase 2 (CHK2) , a protein kinase that plays a vital role in the DNA damage response pathway. CHK2 is activated in response to double-strand DNA breaks and is crucial for maintaining genomic stability. The inhibition of CHK2 by this compound may lead to altered cellular responses to DNA damage, potentially enhancing the efficacy of certain cancer therapies.
Enzyme Inhibition
The compound exhibits significant inhibition of CHK2, which is essential in cancer biology as it can modulate the cellular response to DNA damage. This inhibition could be beneficial in enhancing the effects of chemotherapeutic agents that induce DNA damage.
Receptor Modulation
In addition to its role as a CHK2 inhibitor, this compound may also interact with various receptors involved in inflammatory pathways. Studies suggest that it can influence the expression of protease-activated receptors (PARs) and modulate cytokine production in endothelial cells, which are crucial in inflammatory responses.
In Vitro Studies
- CHK2 Inhibition : In vitro assays demonstrated that the compound effectively inhibits CHK2 activity with an IC50 value indicative of its potency. This inhibition was correlated with increased sensitivity of cancer cell lines to DNA-damaging agents.
- Cytokine Production : Research involving human dermal microvascular endothelial cells showed that treatment with this compound led to increased production of pro-inflammatory cytokines such as IL-6 and MCP-1. This suggests that while it may inhibit certain pathways, it could also activate others related to inflammation.
In Vivo Studies
- Tumor Models : In animal models, administration of the compound resulted in reduced tumor growth rates when combined with standard chemotherapy regimens. The enhanced therapeutic effect was attributed to its dual action on both CHK2 inhibition and modulation of inflammatory responses.
- Neuroprotective Effects : Preliminary studies indicated potential neuroprotective properties, where the compound demonstrated the ability to reduce neuronal cell loss in models of neuroinflammation.
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
CCT241533 | Quinazoline core | CHK2 inhibitor |
Compound A | Lacks pyrrolidine | Moderate enzyme inhibition |
Compound B | Different substitutions on phenol | Limited receptor modulation |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and what yields are typically achieved?
The synthesis involves multi-step reactions, including:
- Quinazoline core formation : Condensation of fluorinated intermediates (e.g., 4-fluoro-2-methylpyrimidine derivatives) with substituted anilines under mild, metal-free conditions to achieve yields of 65–85% .
- Pyrrolidine coupling : A chiral (3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine intermediate is reacted with the quinazoline scaffold via nucleophilic aromatic substitution. Optimized conditions (e.g., DMF as solvent, 60–80°C) improve regioselectivity .
- Hydrochloride salt formation : Precipitation in HCl-saturated ethers ensures high purity (>95%) .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., fluorine at C4, methoxy groups at C6/C7) and stereochemistry of the pyrrolidine moiety .
- HRMS : Validates molecular weight (e.g., observed [M+H] vs. calculated) .
- TLC/HPLC : Monitors reaction progress and purity (>98%) using silica gel plates (ethyl acetate/hexane) or C18 columns .
Q. What structural features influence the compound’s reactivity and biological interactions?
- Fluorine atom : Enhances metabolic stability and modulates electronic effects on the quinazoline ring .
- Chiral pyrrolidine : The (3S,4R) configuration dictates stereospecific binding to target proteins (e.g., kinases) .
- Hydroxypropan-2-yl group : Increases solubility and hydrogen-bonding potential .
Q. How is the hydrochloride salt form advantageous for biological studies?
The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability during storage. Salt formation is confirmed via Cl ion detection in elemental analysis .
Q. What solvents and reaction conditions optimize intermediate purification?
- Recrystallization : Ethanol/water mixtures (1:3 v/v) for quinazoline intermediates .
- Column chromatography : Silica gel with gradient elution (CHCl/MeOH) for pyrrolidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve pyrrolidine coupling efficiency?
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., epimerization) .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrrolidine amine .
- Catalyst-free protocols : Avoid metal catalysts to reduce post-reaction purification steps .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and validated cell lines .
- Statistical controls : Apply ANOVA or mixed-effects models to account for batch variability .
- Orthogonal assays : Confirm target engagement via SPR (binding affinity) and Western blot (downstream signaling) .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Thermal stability : Accelerated stability studies (40–60°C) with Arrhenius modeling predict shelf-life .
Q. How can computational modeling predict SAR for derivatives?
- Docking studies : Use crystal structures of target proteins (e.g., EGFR kinase) to simulate binding poses of fluorinated quinazoline analogs .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC values from kinase assays .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .
Propriétés
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKJUTZIXHTMPC-SSPJITILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-96-9 | |
Record name | 3-Pyrrolidinemethanol, 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.